molecular formula C36H56N8O16 B1140877 DIPYRIDAMOLE DI-O-B-D-GLUCURONIDE CAS No. 107136-95-8

DIPYRIDAMOLE DI-O-B-D-GLUCURONIDE

Cat. No.: B1140877
CAS No.: 107136-95-8
M. Wt: 856.878
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Description

DIPYRIDAMOLE DI-O-B-D-GLUCURONIDE is a metabolite of dipyridamole, a compound known for its role as a selective inhibitor of phosphodiesterase V. This compound has been shown to suppress high glucose-induced osteopontin mRNA expression and protein secretion, as well as inhibit cyclic adenosine monophosphate and cyclic guanosine monophosphate hydrolysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIPYRIDAMOLE DI-O-B-D-GLUCURONIDE typically involves the glucuronidation of dipyridamole. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation involves the use of uridine diphosphate glucuronosyltransferase enzymes, while chemical glucuronidation can be carried out using glucuronic acid derivatives under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale enzymatic glucuronidation due to its specificity and efficiency. The process involves the use of bioreactors containing uridine diphosphate glucuronosyltransferase enzymes and dipyridamole as the substrate. The reaction is carried out under controlled pH and temperature conditions to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

DIPYRIDAMOLE DI-O-B-D-GLUCURONIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can enhance its biological activity and stability .

Scientific Research Applications

DIPYRIDAMOLE DI-O-B-D-GLUCURONIDE has a wide range of scientific research applications:

Mechanism of Action

DIPYRIDAMOLE DI-O-B-D-GLUCURONIDE exerts its effects by inhibiting phosphodiesterase V, leading to increased levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate. This elevation in cyclic adenosine monophosphate and cyclic guanosine monophosphate blocks the release of arachidonic acid from membrane phospholipids and reduces thromboxane A2 activity. The compound also inhibits adenosine deaminase, preventing the degradation of adenosine, which further enhances its anti-aggregating action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DIPYRIDAMOLE DI-O-B-D-GLUCURONIDE is unique due to its dual glucuronide moieties, which enhance its solubility and stability compared to its mono-glucuronide counterpart. This structural modification also influences its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and therapeutic applications .

Biological Activity

Dipyridamole Di-O-B-D-Glucuronide is a glucuronide metabolite of dipyridamole, a well-known phosphodiesterase inhibitor and antiplatelet agent. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of Dipyridamole

Dipyridamole (DPM) is primarily recognized for its role as a coronary vasodilator and an inhibitor of platelet aggregation. It functions by increasing intracellular levels of cyclic AMP (cAMP) through the inhibition of phosphodiesterases (PDEs), particularly PDE3 and PDE5, which leads to enhanced vasodilation and decreased platelet activation . The compound also inhibits adenosine uptake, further contributing to its cardiovascular effects.

Biological Activity

Mechanisms of Action:

  • Phosphodiesterase Inhibition: Dipyridamole exhibits potent inhibitory activity against several phosphodiesterases, with IC50 values indicating strong inhibition at low concentrations (e.g., 0.37 μM for PDE11) .
  • Adenosine Transport Inhibition: By blocking adenosine transporters, dipyridamole increases the availability of adenosine, which acts on A2 receptors to promote vasodilation and inhibit platelet aggregation .

Pharmacological Effects:

  • Vasodilation: DPM is a selective coronary vasodilator, effective in treating conditions like chronic angina pectoris.
  • Antiplatelet Activity: It reduces thrombus formation by inhibiting platelet aggregation, making it useful in preventing embolic events in patients with prosthetic heart valves when combined with anticoagulants like warfarin .

Case Studies and Research Findings

1. Crystallization Kinetics:
A study investigated the crystallization kinetics of amorphous dipyridamole formulations. The research demonstrated that the stability of amorphous solid dispersions can be predicted by assessing their thermodynamic fragility and glass-forming ability (GFA). These factors are crucial for enhancing the solubility and bioavailability of dipyridamole .

2. Inclusion Complexes:
Research has shown that dipyridamole forms inclusion complexes with beta-cyclodextrin (β-CD), significantly improving its solubility and bioavailability compared to uncomplexed dipyridamole. This complex exhibited enhanced cardiovascular effects in animal models, highlighting its potential for improved therapeutic efficacy .

Comparative Biological Activity

Property Dipyridamole This compound
Pharmacological Class Phosphodiesterase InhibitorMetabolite of Dipyridamole
Mechanism of Action Inhibits PDE3 and PDE5May retain some PDE inhibition
Vasodilatory Effect StrongNot extensively studied
Antiplatelet Activity SignificantPotentially lower due to metabolism
Bioavailability ModerateLikely improved due to glucuronidation

Properties

IUPAC Name

(3S,4S,5S,6R)-6-[2-[[2-[2-[(2S,3R,4R,5R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxyethyl-(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H56N8O16/c45-15-11-43(13-17-57-33-25(51)21(47)23(49)27(59-33)31(53)54)35-38-20-19(29(39-35)41-7-3-1-4-8-41)37-36(40-30(20)42-9-5-2-6-10-42)44(12-16-46)14-18-58-34-26(52)22(48)24(50)28(60-34)32(55)56/h21-28,33-34,45-52H,1-18H2,(H,53,54)(H,55,56)/t21-,22+,23-,24+,25-,26+,27?,28?,33+,34-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJFCIJCCRXIKL-RJQGGIIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCOC5C(C(C(C(O5)C(=O)O)O)O)O)N(CCO)CCOC6C(C(C(C(O6)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO[C@H]5[C@H]([C@H]([C@@H](C(O5)C(=O)O)O)O)O)N(CCO)CCO[C@@H]6[C@@H]([C@@H]([C@H](C(O6)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H56N8O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675871
Record name 2-[{6-[(2-{[(5xi)-beta-L-lyxo-Hexopyranuronosyl]oxy}ethyl)(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl}(2-hydroxyethyl)amino]ethyl (5xi)-beta-D-lyxo-hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

856.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107136-95-8
Record name 2-[{6-[(2-{[(5xi)-beta-L-lyxo-Hexopyranuronosyl]oxy}ethyl)(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl}(2-hydroxyethyl)amino]ethyl (5xi)-beta-D-lyxo-hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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